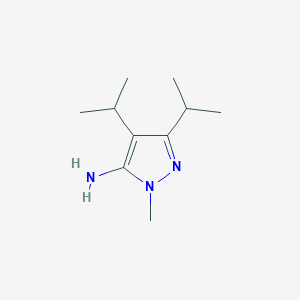

1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

2-methyl-4,5-di(propan-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C10H19N3/c1-6(2)8-9(7(3)4)12-13(5)10(8)11/h6-7H,11H2,1-5H3 |

InChI Key |

KWSIAWDCEWGXNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N(N=C1C(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of Methyl and Isopropyl Groups: Alkylation reactions are used to introduce the methyl and isopropyl groups onto the pyrazole ring. This can be achieved using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated processes to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Core Pyrazole Modifications

- 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine (CAS: 3524-29-6):

- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (CAS: 41554-51-2): Molecular formula: C₁₆H₁₅N₃O; molecular weight: 265.32 g/mol.

Heterocyclic and Functional Group Additions

- 3-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine: Predicted boiling point: 342.5 ± 32.0 °C; density: 1.24 ± 0.1 g/cm³; pKa: 3.55 ± 0.10.

- 1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS: 1154199-53-7):

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|

| 1-Methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine | 181.28 | Methyl, 2× isopropyl | Not reported | Not reported | Not reported |

| 3-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine | 191.23 | Isopropyl, furan | 342.5 ± 32.0 | 1.24 ± 0.1 | 3.55 ± 0.10 |

| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | 265.32 | Methoxy, phenyl | Not reported | Not reported | Not reported |

| 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine | 215.30 | Benzyl-isopropyl | Not reported | Not reported | Not reported |

Key Observations :

- Bulky substituents (e.g., isopropyl) increase hydrophobicity, reducing aqueous solubility.

- Electron-withdrawing groups (e.g., fluorine) lower pKa values, enhancing acidity .

Biological Activity

1-Methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a pyrazole ring substituted with isopropyl groups. The presence of these substituents is believed to enhance the compound's lipophilicity and biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. Several studies have reported that compounds with similar structures can inhibit the growth of various cancer cell lines:

- Mechanism of Action : Pyrazole derivatives are known to interact with multiple biological targets, including topoisomerase II and various receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. These interactions can disrupt cancer cell proliferation and induce apoptosis.

- Cell Lines Tested : In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 | 5.3 | Significant inhibition |

| HepG2 | 7.8 | Moderate inhibition |

| A549 (Lung Cancer) | 6.4 | Significant inhibition |

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. Studies suggest that 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine exhibits activity against various bacterial strains:

- Mechanism of Action : The antibacterial effects are thought to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Bacterial Strains Tested : Common strains such as Staphylococcus aureus and Escherichia coli have shown susceptibility to this compound.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | Effective |

| Escherichia coli | 15 µg/mL | Effective |

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer. The anti-inflammatory potential of pyrazole derivatives has been documented:

- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.

- In Vivo Studies : Animal models have demonstrated reduced inflammation markers following treatment with this compound.

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A study published in Drug Target Insights evaluated several pyrazole derivatives, including 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine, showcasing its ability to reduce tumor growth in xenograft models .

- Antibacterial Efficacy : Another study focused on the antibacterial properties against multi-drug resistant strains, demonstrating that this compound could serve as a lead for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-3,4-bis(propan-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence regioselectivity?

- Methodology : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. Key steps include:

- Vilsmeier–Haack formylation for introducing carbonyl groups (critical for pyrazole ring formation) .

- Regioselective control via steric and electronic effects of substituents (e.g., isopropyl groups at positions 3 and 4 direct amine formation to position 5) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding. The isopropyl groups produce distinct doublets (δ ~1.2–1.5 ppm) and septets (δ ~2.5–3.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 209.19 (calculated for C₁₀H₂₁N₃) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., amine position) .

Advanced Research Questions

Q. How do steric effects of the 3,4-diisopropyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Data Contradiction Analysis : While bulky substituents typically hinder nucleophilic attack, computational studies (DFT) suggest that the isopropyl groups stabilize transition states via hyperconjugation, enabling selective functionalization at the amine site .

- Experimental Validation : Compare reaction rates with analogs (e.g., 1-methyl-3-phenyl derivatives) under identical conditions. Use Hammett plots to quantify electronic effects .

Q. What strategies resolve discrepancies in reported pharmacological activities of structurally similar pyrazole-5-amine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with bioactivity. For example, 4-methoxyphenyl analogs show enhanced σ₁ receptor antagonism (IC₅₀ = 12 nM) .

- Binding Assays : Use radioligand displacement (e.g., [³H]-DTG for σ receptors) to validate target specificity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Quantum Chemical Calculations : Predict logP (lipophilicity) and pKa (ionization state) using software like Gaussian or COSMO-RS .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., via P-gp efflux ratio predictions) .

- Validation : Synthesize top-scoring virtual hits and compare in vitro ADME profiles (e.g., hepatic microsomal stability) .

Methodological Challenges

Q. What statistical approaches optimize reaction yields in multi-step syntheses of this compound?

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:

- Central Composite Design (CCD) identifies optimal conditions for cyclization steps (e.g., 80°C in DMF with 10 mol% Fe³⁺) .

Q. How to address instability of the amine group during long-term storage?

- Stabilization Strategies :

- Salt Formation : Convert the free base to hydrochloride salt (improves hygroscopicity) .

- Lyophilization : Store as a freeze-dried powder under argon (prevents oxidative degradation) .

- Analytical Monitoring : Track degradation via HPLC-UV at 254 nm (amine oxidation products show retention time shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.